Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-
Description
The compound Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]- is a synthetically derived urea-based molecule featuring a pyrrolo[3,2-d]pyrimidine core and a trifluoromethylphenyl-piperazinylmethyl substituent. This structure combines a heterocyclic aromatic system with a polar urea linkage and a lipophilic trifluoromethyl group, making it a candidate for kinase inhibition or antimicrobial applications . Its design leverages the following key features:
Properties
Molecular Formula |
C27H27ClF3N7O2 |
|---|---|
Molecular Weight |
574.0 g/mol |
IUPAC Name |
1-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C27H27ClF3N7O2/c1-36-9-11-38(12-10-36)15-17-3-4-18(13-20(17)27(29,30)31)34-26(39)35-22-6-5-19(14-21(22)28)40-25-24-23(32-16-33-25)7-8-37(24)2/h3-8,13-14,16H,9-12,15H2,1-2H3,(H2,34,35,39) |
InChI Key |
IYYUOMFAAASGGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC4=NC=NC5=C4N(C=C5)C)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Structural and Physicochemical Properties
The compound (C27H27ClF3N7O2, molecular weight 574.0 g/mol) features:
- A 5-methylpyrrolo[3,2-d]pyrimidine moiety linked via an ether bond to a 2-chloro-4-hydroxyphenyl group.
- A 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl substituent connected through a urea bridge.
- Critical functional groups include the urea (-NHCONH-) linkage, trifluoromethyl (-CF3), and chloro (-Cl) substituents, which influence reactivity and pharmacological activity.
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea |
| SMILES | CN1CCN(CC1)CC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)OC4=NC=NC5=C4C=CN5C)C(F)(F)F |
| InChI Key | IYYUOMFAAASGGM-UHFFFAOYSA-N |
Retrosynthetic Analysis
The compound can be dissected into three key intermediates (Figure 1):
- Pyrrolo[3,2-d]pyrimidine-4-ol derivative : Synthesized via cyclization of aminopyrimidine precursors.
- 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline : Prepared through reductive amination of 3-(trifluoromethyl)benzaldehyde with N-methylpiperazine.
- Urea linkage : Formed via coupling of the two aromatic amines using phosgene alternatives.
Stepwise Preparation Methodology
Synthesis of 5-Methylpyrrolo[3,2-d]pyrimidin-4-ol
The pyrrolo[3,2-d]pyrimidine core is constructed via a one-pot, three-component reaction involving:
- Arylglyoxals (e.g., methylglyoxal) as carbonyl donors.
- 6-Amino-1,3-dimethyluracil for pyrimidine ring formation.
- Barbituric acid derivatives to introduce the pyrrole ring.
Optimized conditions :
Mechanism :
Functionalization of the Phenyl Rings
Chlorination and Etherification
The 2-chloro-4-hydroxyphenyl group is introduced via:
- Chlorination : Treatment of 4-hydroxyphenylboronic acid with N-chlorosuccinimide (NCS) in acetic acid (80°C, 12 h).
- Etherification : Mitsunobu reaction between the pyrrolo[3,2-d]pyrimidin-4-ol and 2-chloro-4-iodophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Key parameters :
Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
- Reductive amination :
- Nitration and reduction :
Urea Bond Formation
The final step involves coupling the two aromatic amines using a phosgene-free methodology :
- Reagent : S,S-Dimethyl dithiocarbonate (DMDTC).
- Procedure :
- Intermediate A (pyrrolo[3,2-d]pyrimidine-phenylamine) reacts with DMDTC (1 equiv) in water at 60°C to form a thiocarbamate.
- Intermediate B (4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline) is added, and the mixture is stirred at 70°C for 8 h.
- Yield : 88%.
Advantages :
Industrial-Scale Production Considerations
Catalytic Optimization
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the chloro or nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halides, amines, or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, it may:
Bind to enzymes or receptors: Inhibiting or activating their function.
Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The table below highlights structural and functional differences between the target compound and its analogues:
Mechanistic and Functional Insights
- Target Compound vs. Pyrrolo[3,2-d]pyrimidine Analogues: The urea linkage in the target compound facilitates hydrogen bonding with kinase catalytic domains, a feature absent in thioxo-tetrahydropyrimidine derivatives . Computational docking studies suggest stronger binding affinity (>2-fold) compared to non-urea analogues due to polar interactions .
- Role of Trifluoromethyl Group: The trifluoromethyl (CF₃) group in the target compound and ’s derivatives enhances resistance to cytochrome P450-mediated oxidation, extending plasma half-life compared to non-fluorinated analogues (e.g., ’s glycoloylpiperidine variant) .
- Piperazine vs. Morpholine Substituents : Piperazine in the target compound improves aqueous solubility (logP ~2.1) compared to morpholine-containing analogues (logP ~2.8), as observed in ’s derivatives .
Research Findings and Clinical Relevance
- Kinase Inhibition : The pyrrolo[3,2-d]pyrimidine core in the target compound aligns with kinase inhibitors like ’s triazine derivative, which showed IC₅₀ values <100 nM against EGFR mutants .
- Toxicity Profile : Piperazine-containing compounds (e.g., ) demonstrate lower hepatotoxicity (LD₅₀ >500 mg/kg) compared to morpholine-based analogues, suggesting a safer profile for the target compound .
Q & A
Basic: What multi-step synthetic routes are recommended for synthesizing this urea derivative, given its heterocyclic complexity?
Answer:
The synthesis of this urea derivative requires a multi-step approach due to its pyrrolo[3,2-d]pyrimidine and piperazinylmethyl substituents. A validated strategy involves:
- Step 1: Synthesis of the pyrrolo[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors, as demonstrated in analogous compounds using 1,5-diarylpyrazole templates .
- Step 2: Functionalization of the phenyl ring with a chloro and pyrrolopyrimidinyloxy group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 3: Introduction of the trifluoromethylphenyl-piperazinylmethyl moiety using reductive amination or palladium-catalyzed coupling .
- Step 4: Urea bond formation via reaction of the two aromatic amines with phosgene or carbonyldiimidazole (CDI) .
Key Considerations: Optimize reaction stoichiometry and solvent polarity to minimize byproducts. Monitor intermediates using LC-MS and ¹⁹F NMR for trifluoromethyl group tracking .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- X-ray Crystallography: Resolves spatial arrangement of the pyrrolopyrimidine and urea moieties, critical for confirming regioselectivity in heterocyclic systems .
- ¹H/¹³C/¹⁹F NMR: Identifies proton environments (e.g., piperazine methyl groups at δ 2.2–2.5 ppm) and trifluoromethyl signals (δ -60 to -65 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
- HPLC-PDA: Assesses purity (>98%) and detects hydrolytic degradation products under acidic/basic conditions .
Advanced: How can structure-activity relationship (SAR) studies optimize kinase inhibitory activity?
Answer:
Design Framework:
- Core Modifications: Replace the pyrrolopyrimidine with thieno[2,3-d]pyrimidine to evaluate steric effects on ATP-binding pocket interactions .
- Substituent Tuning: Systematically vary the piperazinylmethyl group (e.g., replace 4-methylpiperazine with morpholine) to probe solubility and selectivity .
- Trifluoromethyl Role: Compare activity of -CF₃ vs. -OCF₃ to assess electron-withdrawing effects on target binding .
Methodology: - Conduct in vitro kinase assays (e.g., TR-FRET) against a panel of 50+ kinases to identify off-target effects .
- Use molecular docking (AutoDock Vina) to predict binding modes in kinase active sites, guided by X-ray data from analogous compounds .
Advanced: What strategies mitigate off-target effects in kinase inhibition assays?
Answer:
- Selectivity Screening: Use broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) to identify non-target kinases inhibited at IC₅₀ < 1 µM .
- Prodrug Approach: Mask the urea group with a cleavable ester to reduce non-specific interactions until target tissue activation .
- Crystallographic Analysis: Resolve co-crystal structures with off-target kinases (e.g., CDK2 vs. VEGFR2) to guide steric bulk incorporation .
Methodological: How to resolve discrepancies in reported bioactivity data across studies?
Answer:
- Variable Control: Standardize assay conditions (e.g., ATP concentration, pH, and temperature) to minimize protocol-driven variability .
- Metabolic Stability: Pre-incubate compounds with liver microsomes to account for CYP450-mediated degradation, which may reduce apparent potency .
- Data Normalization: Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-laboratory results .
Formulation: What challenges arise in developing aqueous formulations for this compound?
Answer:
- Solubility Limitations: The trifluoromethyl and aromatic groups reduce aqueous solubility (<10 µg/mL). Strategies include:
- Hydrolytic Stability: Monitor urea bond cleavage under physiological conditions (37°C, PBS) via accelerated stability testing (40°C/75% RH for 4 weeks) .
Toxicity: What in silico models predict the toxicity profile of this compound?
Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate hepatotoxicity (e.g., CYP3A4 inhibition) and hERG channel blockade risk .
- Structural Alerts: Identify reactive metabolites (e.g., quinone-imine formation from pyrrolopyrimidine oxidation) using DEREK Nexus .
- Dose Projection: Correlate in vitro IC₅₀ values with in vivo plasma exposure (Cmax) via PBPK modeling .
Stability: How to assess hydrolytic stability of the urea linkage under physiological conditions?
Answer:
- Accelerated Degradation Studies: Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Monitor degradation via UPLC-QTOF .
- Isotope Labeling: Synthesize a ¹³C-labeled urea derivative to track bond cleavage kinetics using NMR .
- Stabilization Strategies: Introduce electron-donating groups (e.g., -OCH₃) ortho to the urea to sterically hinder hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
